molecular formula C22H27NO7S B1627069 Boc-Ser(Tos)-OBzl CAS No. 94882-74-3

Boc-Ser(Tos)-OBzl

Cat. No. B1627069
CAS RN: 94882-74-3
M. Wt: 449.5 g/mol
InChI Key: ITSLINPVUWRCFB-IBGZPJMESA-N
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Description

Boc-Ser(Tos)-OBzl is a chemical compound with the following characteristics:



  • IUPAC Name : Methyl (2S)-3-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate.

  • Molecular Formula : C₁₆H₂₃NO₇S.

  • Molecular Weight : 373.42 g/mol.

  • Purity : ≥ 95%.

  • Density : 1.236 g/cm³.

  • Melting Point : 74-75 °C.



Synthesis Analysis

The synthesis of Boc-Ser(Tos)-OBzl involves the protection of the serine amino acid with a Boc (tert-butoxycarbonyl) group and a tosyl (p-toluenesulfonyl) group. The resulting compound is an ester derivative.



Molecular Structure Analysis

The molecular structure of Boc-Ser(Tos)-OBzl consists of a serine residue with the Boc and tosyl groups attached. The Boc group protects the amino group, while the tosyl group provides stability and facilitates further reactions.



Chemical Reactions Analysis

Boc-Ser(Tos)-OBzl can participate in various chemical reactions, including:



  • Deprotection : Removal of the Boc and tosyl protecting groups to expose the serine amino acid.

  • Coupling Reactions : Conjugation with other molecules or peptides through amide bond formation.

  • Functional Group Transformations : Modification of the tosyl or Boc groups to introduce desired functionalities.



Physical And Chemical Properties Analysis


  • Solubility : Boc-Ser(Tos)-OBzl is typically soluble in organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Stability : The compound is stable under standard laboratory conditions.

  • Appearance : It appears as a white to off-white crystalline powder.


Scientific Research Applications

Synthesis of Oligophosphoseryl Sequences

Boc-Ser(Tos)-OBzl has been used in the synthesis of protected oligophosphoseryl peptides from bovine caseins. This involves stepwise lengthening using Boc-Ser[PO(OPh)2]-OH as an acylating component and demonstrates its utility in complex peptide synthesis (Paquet & Johns, 2009).

Supercritical Fluid Extraction in Organophosphate Pesticides Analysis

In studies related to organophosphate pesticides, Boc-Ser(Tos)-OBzl derivatives have been used in supercritical fluid extraction (SFE) processes. These studies contribute to understanding how metabolites of organophosphate pesticides bound to serine residues can be released by SFE (Paquet & Khan, 1995).

Peptide-Cellulose Conjugation

Boc-Ser(Tos)-OBzl plays a role in the synthesis of peptide-cellulose conjugates, which are important in biomedical applications. The synthesis process uses a phosphoryl-protection strategy and involves the condensation of the α-carboxyl group of protected Boc-Ser(PO3Ph2) with β-amino groups of β-Ala-Cellulose (Devarayan et al., 2013).

Benzyl O-Benzyl-L-Serinate Hydrochloride Synthesis

In the synthesis of benzyl O-benzyl-L-serinate hydrochloride, an intermediate of Boc-Ser(Bzl)-OBzl is synthesized. This study contributes to the methodology of synthesizing complex peptide structures (Yang Da-cheng, 2003).

Role in Racemization-Free Coupling in Peptide Synthesis

Boc-Ser(Tos)-OBzl has been used in the development of new racemization-free coupling reagents in peptide synthesis. This plays a significant role in the efficient and accurate synthesis of peptides (Pedersen et al., 1982).

As Catalysts in Hydrolytic Reactions

It has also been utilized in the synthesis of linear, cyclic, and polypeptides acting as catalysts in hydrolytic reactions. This demonstrates its role in enzymatic and biochemical processes (Nishi & Nakajima, 1982).

Infrared Absorption Studies

Infrared absorption studies of peptide fragments in dichloromethane have utilized Boc-Ser(Tos)-OBzl. These studies contribute to the understanding of peptide conformations and interactions (Narita, Doi, & Nakai, 1987).

Synthesis of Casein-Related Peptides

Research on the efficient synthesis of Ser(PO3R2)-containing peptides using Boc-Ser(PO3R2)-OBzl derivatives has been significant in studying casein-related peptides. This contributes to our understanding of phosphorylation in biological systems (Perich, Alewood, & Johns, 1991).

Safety And Hazards


  • Safety Precautions : Handle with care, wear appropriate protective gear, and work in a well-ventilated area.

  • Hazards : No specific hazards associated with Boc-Ser(Tos)-OBzl have been reported.


Future Directions

Research on Boc-Ser(Tos)-OBzl continues to explore its applications in peptide synthesis, drug design, and bioconjugation. Further investigations may focus on optimizing its synthesis, exploring novel reactions, and understanding its biological interactions.


Please note that this analysis is based on available information, and researchers should consult relevant literature for more detailed insights123.


properties

IUPAC Name

benzyl (2S)-3-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO7S/c1-16-10-12-18(13-11-16)31(26,27)29-15-19(23-21(25)30-22(2,3)4)20(24)28-14-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,23,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSLINPVUWRCFB-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577536
Record name Benzyl N-(tert-butoxycarbonyl)-O-(4-methylbenzene-1-sulfonyl)-L-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Ser(Tos)-OBzl

CAS RN

94882-74-3
Record name Benzyl N-(tert-butoxycarbonyl)-O-(4-methylbenzene-1-sulfonyl)-L-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 94882-74-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NA Acid, B Blocks, B Linkers, P Glycols - Citeseer
Number of citations: 0

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